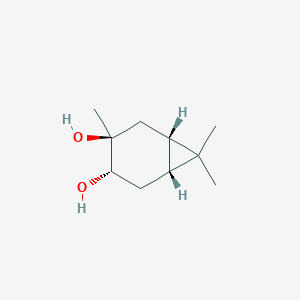

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

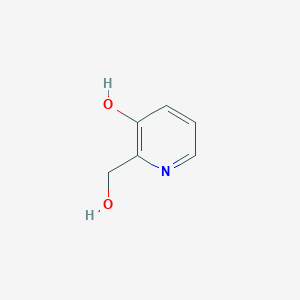

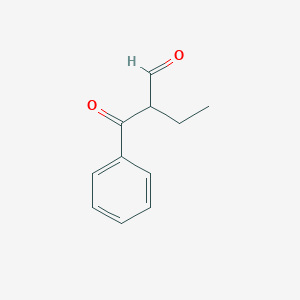

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol, also known as menthol, is a cyclic terpene alcohol that is widely used in the pharmaceutical, cosmetic, and food industries. Menthol has a characteristic minty aroma and cooling sensation, making it a popular ingredient in products such as toothpaste, cough drops, and chewing gum. In addition to its sensory properties, menthol has been found to have various biological effects, making it a subject of interest in scientific research.

Mécanisme D'action

The mechanism of action of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is through its interaction with TRPM8 ion channels. TRPM8 channels are located on sensory nerve endings and are activated by cold temperatures and (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. Activation of TRPM8 channels leads to the influx of calcium ions into the nerve endings, which triggers the release of neurotransmitters involved in pain and cough reflex.

Biochemical and Physiological Effects

Menthol has been found to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and antitussive properties. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Menthol has also been found to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.

Avantages Et Limitations Des Expériences En Laboratoire

Menthol has several advantages for lab experiments, including its availability and low cost. It is also relatively easy to synthesize and purify. However, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can be volatile and can evaporate quickly, making it difficult to control the concentration of the compound in experiments. In addition, (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol can have variable effects depending on the concentration and duration of exposure, which can make it challenging to interpret experimental results.

Orientations Futures

For research on (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol include the development of novel TRPM8 agonists and antagonists, investigation of synergistic effects with other compounds, and exploration of potential effects on other physiological systems.

Méthodes De Synthèse

Menthol can be synthesized from natural sources or through chemical synthesis. The natural source of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol is peppermint oil, which contains up to 50% (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol. The oil can be extracted through steam distillation and then purified to obtain (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol crystals. Chemical synthesis of (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol involves the reaction of citral and acetone in the presence of a catalyst to produce menthone, which is then hydrogenated to produce (1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol.

Applications De Recherche Scientifique

Menthol has been extensively studied for its biological effects, including its analgesic, anti-inflammatory, and antitussive properties. It has been found to activate the transient receptor potential melastatin 8 (TRPM8) ion channel, which is involved in the sensation of cold and pain. Menthol has also been shown to have an inhibitory effect on the cough reflex and can be used as a treatment for coughs.

Propriétés

Numéro CAS |

10395-46-7 |

|---|---|

Nom du produit |

(1S-(1alpha,3alpha,4beta,6alpha))-3,7,7-Trimethylbicyclo(4.1.0)heptane-3,4-diol |

Formule moléculaire |

C10H18O2 |

Poids moléculaire |

170.25 g/mol |

Nom IUPAC |

(1S,3S,4S,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol |

InChI |

InChI=1S/C10H18O2/c1-9(2)6-4-8(11)10(3,12)5-7(6)9/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8+,10+/m1/s1 |

Clé InChI |

AHVKNBRJVKCGKJ-VEVYYDQMSA-N |

SMILES isomérique |

C[C@@]1(C[C@H]2[C@H](C2(C)C)C[C@@H]1O)O |

SMILES |

CC1(C2C1CC(C(C2)O)(C)O)C |

SMILES canonique |

CC1(C2C1CC(C(C2)O)(C)O)C |

Autres numéros CAS |

10395-46-7 19898-61-4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dimethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B82927.png)